![molecular formula C7H2Cl2F2O B1318728 4-Chloro-2,6-difluorobenzoyl chloride CAS No. 272104-45-7](/img/structure/B1318728.png)
4-Chloro-2,6-difluorobenzoyl chloride
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Overview
Description
4-Chloro-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2F2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Mechanism of Action
Target of Action
These reactions are commonly used in organic synthesis .
Mode of Action
4-Chloro-2,6-difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . The chlorine atom is displaced in these reactions, which results in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Biochemical Pathways
The compound can be used as an intermediate in the synthesis of various organic compounds . The products of these reactions may have biological activity and could potentially interact with various biochemical pathways.
Pharmacokinetics
As a small, lipophilic molecule, it might be expected to have good absorption and distribution characteristics. Its reactivity could influence its metabolic stability and excretion .
Result of Action
As a reactive compound, it could potentially react with various biological molecules, altering their structure and function. The specific effects would depend on the nature of these reactions and the identity of the reaction partners .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and can react with water, forming 4-Chloro-2,6-difluorobenzoic acid . Therefore, it should be stored and handled under dry conditions . Temperature can also affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride. One common method includes the reaction of 2,6-difluorobenzoyl chloride with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloro-2,6-difluorobenzoic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Water: For hydrolysis reactions.
Major Products Formed
4-Chloro-2,6-difluorobenzoic acid: Formed through hydrolysis.
Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-2,6-difluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the production of pharmaceuticals.
Industry: Used in the manufacture of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoyl Chloride: Similar in structure but lacks the chlorine atom at the 4-position.
4-Chlorobenzoyl Chloride: Similar but lacks the fluorine atoms at the 2 and 6 positions.
Benzoyl Chloride: The parent compound without any halogen substitutions
Uniqueness
4-Chloro-2,6-difluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
4-chloro-2,6-difluorobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZDUKKKWXLPFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590644 |
Source
|
Record name | 4-Chloro-2,6-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272104-45-7 |
Source
|
Record name | 4-Chloro-2,6-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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